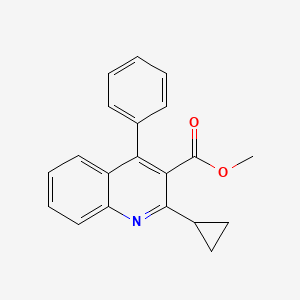

Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate” is a chemical compound with the molecular formula C20H17NO2. It is one of the impurities of pitavastatin, a potent HMG-CoA reductase inhibitor .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ethyl-2-chloroquinoline-3-carboxylates were obtained from o-aminobenzophenones in two steps. Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C18H14ClNO2.ClH/c1-22-18(21)17-15(11-19)20-14-10-6-5-9-13(14)16(17)12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H . Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 303.35 g/mol . It is usually stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique

Heterocyclic Amines in Cancer Research

Research on heterocyclic amines (HAs), including quinoline derivatives, has explored their role in carcinogenesis, particularly in mammary gland cancer. Snyderwine (1994) reviewed the dietary influence of HAs, such as PhIP, found in cooked meats, on breast cancer, highlighting the metabolic activation of HAs and their DNA adduct formation in mammary glands. This research emphasizes the etiologic role of food-derived HAs, suggesting potential avenues for investigating the carcinogenic potential of related quinoline derivatives in dietary contexts (Snyderwine, 1994).

Radical Cyclizations in Organic Synthesis

The work by Ishibashi and Tamura (2004) on controlling the regiochemistry of radical cyclizations provides foundational knowledge for synthesizing carbo- and heterocyclic compounds, including quinolines. This research offers insights into the synthetic applications of quinoline derivatives in creating physiologically active compounds, highlighting the versatility of radical cyclizations in organic chemistry (Ishibashi & Tamura, 2004).

Antioxidant Properties and Applications

The oxidative stability provided by certain quinoline derivatives is crucial in various fields, including pharmaceuticals and food science. Research on synthetic phenolic antioxidants (SPAs), which share structural similarities with quinoline derivatives, underlines their role in preventing oxidative damage and extending product shelf life. Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of SPAs, shedding light on the importance of understanding the ecological and health impacts of these compounds (Liu & Mabury, 2020).

Neuroprotective and Therapeutic Potential

Research into the neuroprotective and therapeutic properties of quinoline derivatives, as highlighted by Antkiewicz‐Michaluk, Wąsik, and Michaluk (2018), explores the potential of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in treating central nervous system disorders. This review discusses the complex mechanisms of neuroprotection, antidepressant, and antiaddictive properties of 1MeTIQ, suggesting similar potential applications for related compounds (Antkiewicz‐Michaluk et al., 2018).

Environmental Degradation and Toxicity

The environmental fate and toxicity of quinoline derivatives, including their degradation pathways and by-products, are crucial for assessing their ecological impact. Qutob, Hussein, Alamry, and Rafatullah (2022) reviewed the advanced oxidation processes for degrading acetaminophen, a model compound, highlighting the relevance of understanding the environmental behavior and potential toxicity of quinoline derivatives and their by-products (Qutob et al., 2022).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c1-23-20(22)18-17(13-7-3-2-4-8-13)15-9-5-6-10-16(15)21-19(18)14-11-12-14/h2-10,14H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGIMCZZDJUYFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857071 |

Source

|

| Record name | Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868536-53-2 |

Source

|

| Record name | Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate](/img/structure/B565734.png)

![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)

![4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol](/img/structure/B565738.png)

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)